Potency in NB4 Leukemia Cell Differentiation
In a direct comparison of ATRA and its principal metabolites for their ability to induce differentiation in the NB4 human promyelocytic leukemia cell line, 4-oxo-Tretinoin (4-oxo-RA) was found to be the most potent metabolite. The effective concentration required to differentiate 50% of cells in 72 hours was quantified via the nitroblue tetrazolium (NBT) reduction test [1].
| Evidence Dimension | Potency (EC50) for inducing differentiation |
|---|---|
| Target Compound Data | 38.3 ± 1.3 nM |
| Comparator Or Baseline | ATRA: 15.8 ± 1.7 nM; 18-OH-RA: 55.5 ± 1.8 nM; 4-OH-RA: 79.8 ± 1.8 nM; 5,6-epoxy-RA: 99.5 ± 1.5 nM |
| Quantified Difference | 2.4-fold less potent than ATRA, but 1.4x to 2.6x more potent than other major Phase 1 ATRA metabolites. |
| Conditions | NB4 human promyelocytic leukemia cells; Nitroblue tetrazolium (NBT) reduction test; 72-hour exposure. |
Why This Matters
This data demonstrates that among ATRA's metabolites, 4-oxo-Tretinoin is the most functionally active in this oncological model, making it the preferred standard for studies investigating metabolite contributions to ATRA's antileukemic effects or for assays focused on differentiation therapy.
- [1] Idres N, et al. Granulocytic differentiation of human NB4 promyelocytic leukemia cells induced by all-trans retinoic acid metabolites. Cancer Res. 2001;61(2):700-705. View Source
